1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride
Overview
Description
The chemical compound ‘1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride’ is a versatile material used in scientific research1. It offers diverse applications ranging from pharmacological studies to the synthesis of new compounds1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
I couldn’t find detailed information on the molecular structure of this compound.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t find detailed information on the physical and chemical properties of this compound.Scientific Research Applications
Structural Characterization : Ephylone, as a designer cathinone, has been structurally analyzed to understand its crystalline form and chemical interactions. Its structure, along with other designer cathinones, has been described, with an emphasis on the hydrogen bonding and π-π stacking interactions within its crystalline form (Wood, Bernal, & Lalancette, 2017).
Legal Classification and Control : Ephylone has been temporarily placed in Schedule I of the Controlled Substances Act, indicating its high potential for abuse and lack of accepted medical use. This legal status reflects concerns about its safety and the need for regulatory control (Anonymous, 2018).
Pharmacological Effects : Research on ephylone and related cathinones has examined their action as dopamine transporter blockers but also as substrates for serotonin transporters. This dual action contributes to their psychoactive effects and potential for abuse (Saha et al., 2018).
Forensic Analysis : The analytical characterization of ephylone, among other cathinones, has been a focus in forensic science to aid in the identification and regulation of these substances. Techniques like NMR, GC-MS, and HPLC-UV have been used for this purpose (Apirakkan et al., 2018).
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with this compound.
Future Directions
I couldn’t find specific information on the future directions of research or applications for this compound.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDGINCOKQDLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336464 | |
Record name | N-Ethylpentylone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylpentylone hydrochloride | |
CAS RN |
17763-02-9 | |
Record name | 1-Pentanone, 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17763-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylpentylone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethylpentylone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ETHYLPENTYLONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3G8XZW25I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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